molecular formula C18H24N4O2 B1387493 tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate CAS No. 1105191-23-8

tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate

Cat. No.: B1387493
CAS No.: 1105191-23-8
M. Wt: 328.4 g/mol
InChI Key: JHKLYRQPVMQZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate: is a chemical compound with the molecular formula C18H24N4O2 and a molecular weight of 328.41 g/mol. This compound is characterized by its tert-butyl group attached to a piperazine ring, which is further connected to an isoquinoline moiety. It is a solid substance with a purity of 95%.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate typically involves multiple steps, starting with the formation of the isoquinoline core. This can be achieved through the Biltz synthesis, which involves the cyclization of o-aminobenzaldehyde with an aldehyde in the presence of a base. The resulting isoquinoline is then functionalized with a piperazine ring through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high purity and yield. The process involves the use of reagents such as tert-butyl chloride, piperazine, and isoquinoline derivatives under specific conditions of temperature and pressure to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is utilized to study the interactions between isoquinoline derivatives and biological targets. It serves as a probe to understand the binding mechanisms and biological activities of isoquinoline-based drugs.

Medicine: . Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties enable its use in various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors and enzymes, modulating their activity and leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Isoquinoline derivatives: These compounds share the isoquinoline core structure but differ in their substituents and functional groups.

  • Piperazine derivatives: These compounds contain the piperazine ring but have different substituents attached to it.

Uniqueness: Tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate is unique due to its combination of the tert-butyl group, piperazine ring, and isoquinoline moiety. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

tert-butyl 4-(8-aminoisoquinolin-5-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)22-10-8-21(9-11-22)16-5-4-15(19)14-12-20-7-6-13(14)16/h4-7,12H,8-11,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKLYRQPVMQZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CN=CC3=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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